SNS-314 Mesylate
Overview
Description
SNS-314 Mesylate is a potent and selective inhibitor of Aurora kinases A, B, and C . Aurora kinases are serine/threonine kinases that regulate mitosis of cells. They are associated with the onset and propagation of cancer and over-expressed in various tumor cell lines such as melanoma, ovarian, colon, pancreatic, and breast tumors .
Molecular Structure Analysis
The molecular formula of SNS-314 Mesylate is C19H19ClN6O4S3 . The molecular weight is 527.04 .Physical And Chemical Properties Analysis
SNS-314 Mesylate is a solid substance . It is soluble in DMSO to a concentration of 150 mg/mL . It is insoluble in water and ethanol .Scientific Research Applications
1. Oncology SNS-314 Mesylate is being studied for its potential applications in the field of oncology . It is a potent inhibitor of Aurora kinase, which plays key roles in regulating cell division . Overexpression of Aurora kinases is often observed in various types of cancers .
Application SNS-314 Mesylate has been tested in preclinical models for its ability to inhibit tumor growth . It is currently being tested in Phase 1 clinical trials for the treatment of patients with advanced solid tumors .
Methods of Application In the clinical trial, SNS-314 Mesylate is administered to patients with advanced solid tumors . The study assesses the safety, tolerability, and pharmacokinetic and pharmacodynamic profiles of SNS-314 .
Results The antiproliferative effects of SNS-314 in combination with common chemotherapeutics have been reported in cell culture and xenograft models . In vivo, SNS-314 potentiated the antitumor activity of docetaxel in xenografts .
2. Combination Therapy in Oncology SNS-314 Mesylate has been studied for its potential use in combination therapy for cancer treatment .
Application The compound has been tested in combination with common chemotherapeutics in cell culture and xenograft models . It has shown additive antiproliferative effects when administered concurrently with commonly used anticancer agents .
Methods of Application In the studies, SNS-314 Mesylate was administered sequentially with chemotherapeutic compounds. The combinations included carboplatin, gemcitabine, 5-FU, daunomycin, and SN-38 . Synergy was observed in combination with gemcitabine, docetaxel, or vincristine .
Results The most profound antiproliferative effects were observed with sequential administration of SNS-314 followed by docetaxel or vincristine . In vivo, SNS-314 potentiated the antitumor activity of docetaxel in xenografts .
3. Colorectal Carcinoma Treatment SNS-314 Mesylate has been studied for its potential use in the treatment of colorectal carcinoma .
Application The compound has been tested in the HCT116 colorectal carcinoma cell line, with intact or depleted p53 protein levels . It has shown additive antiproliferative effects when administered concurrently with commonly used anticancer agents .
Methods of Application In the studies, SNS-314 Mesylate was administered sequentially with chemotherapeutic compounds. The combinations included carboplatin, gemcitabine, 5-fluorouracil (5-FU), daunomycin, and SN-38 . Synergy was observed in combination with gemcitabine, docetaxel, or vincristine .
Results The most profound antiproliferative effects were observed with sequential administration of SNS-314 followed by docetaxel or vincristine . In vivo, SNS-314 potentiated the antitumor activity of docetaxel in xenografts .
Safety And Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS2.CH4O3S/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16;1-5(2,3)4/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCODPVDEFFWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648376 | |
Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SNS-314 Mesylate | |
CAS RN |
1146618-41-8 | |
Record name | SNS-314 Mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146618418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNS-314 MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGW32FDY3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.